2,4,6-Tris(m-terphenyl-5'-yl)boroxin
Overview
Description
2,4,6-Tris(m-terphenyl-5’-yl)boroxin is a boron-containing compound with the molecular formula C54H39B3O3. It is also known by its IUPAC name, 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane . This compound is characterized by its unique structure, which includes three boron atoms and three oxygen atoms arranged in a cyclic configuration, each bonded to a m-terphenyl group.
Preparation Methods
The synthesis of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin typically involves the reaction of boronic acids with boron trioxide under controlled conditions. One common method includes heating boronic acids with boron trioxide in a sealed tube to facilitate the formation of the boroxin ring . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
2,4,6-Tris(m-terphenyl-5’-yl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boroxin ring into simpler boron compounds.
Substitution: The m-terphenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(m-terphenyl-5’-yl)boroxin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: It is used in the production of advanced materials, including semiconductors and polymers, due to its stability and electronic properties
Mechanism of Action
The mechanism of action of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin involves its ability to interact with various molecular targets through its boron atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing chemical reactions and biological processes. The pathways involved depend on the specific application, such as its role in BNCT, where it targets cancer cells and facilitates their destruction upon neutron irradiation.
Comparison with Similar Compounds
2,4,6-Tris(m-terphenyl-5’-yl)boroxin can be compared with other boron-containing compounds such as:
Trimethylboroxine: A simpler boroxin with three methyl groups instead of m-terphenyl groups.
Phenylboronic Acid: A boronic acid with a single phenyl group, used in similar applications but with different reactivity and properties.
Boronic Esters: Compounds with boron-oxygen bonds, used in organic synthesis and medicinal chemistry.
The uniqueness of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin lies in its complex structure, which provides enhanced stability and reactivity compared to simpler boron compounds.
Properties
IUPAC Name |
2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSDMFLGCWWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659955 | |
Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909407-14-3 | |
Record name | Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909407-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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